molecular formula C23H24N6O5 B11995377 7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11995377
M. Wt: 464.5 g/mol
InChI Key: DWOBXNQSWUSUNN-WGARJPEWSA-N
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Description

“7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the phenoxypropyl group: This can be done through nucleophilic substitution reactions.

    Hydrazone formation: This involves the reaction of hydrazine derivatives with carbonyl compounds.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups or double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and reactivity, which can be useful in developing new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound for drug development.

Medicine

The compound could have therapeutic potential, particularly in areas such as oncology, neurology, or infectious diseases.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Allopurinol: A purine analog used to treat gout.

Uniqueness

The unique structural features of “7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione” may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N6O5

Molecular Weight

464.5 g/mol

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C23H24N6O5/c1-14(17-10-6-7-11-18(17)31)26-27-22-24-20-19(21(32)25-23(33)28(20)2)29(22)12-15(30)13-34-16-8-4-3-5-9-16/h3-11,15,30-31H,12-13H2,1-2H3,(H,24,27)(H,25,32,33)/b26-14-

InChI Key

DWOBXNQSWUSUNN-WGARJPEWSA-N

Isomeric SMILES

C/C(=N/NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)C4=CC=CC=C4O

Origin of Product

United States

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